Gentianose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

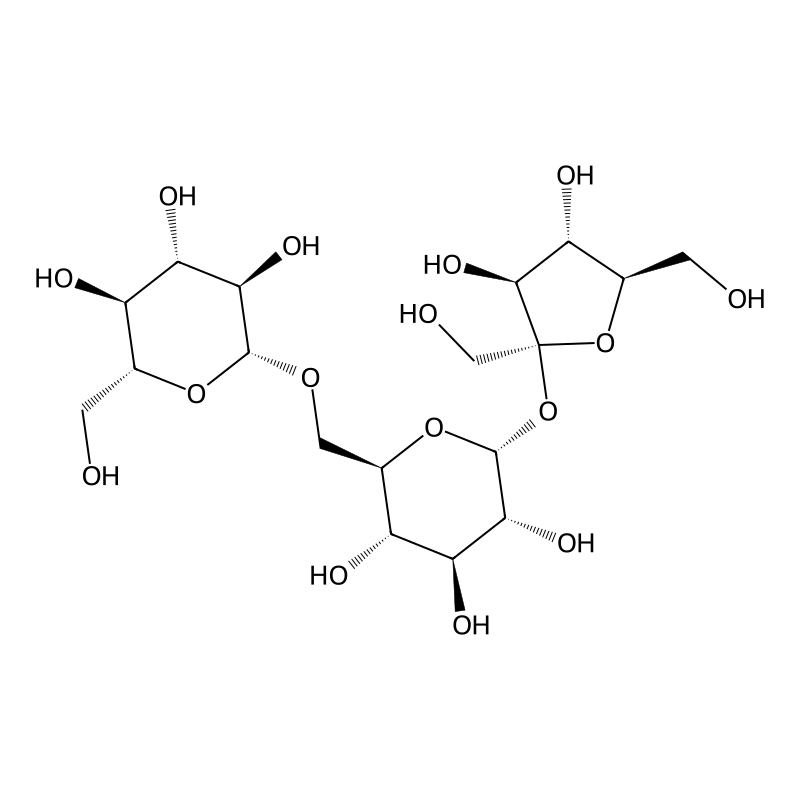

Gentianose is a trisaccharide composed of two glucose units and one fructose unit, specifically structured as β-D-glucose-(1→6)-β-D-glucose-(1→2)-D-fructose. It is primarily found in the roots of certain plants belonging to the Gentianaceae family, particularly in Gentiana lutea, where it serves as a significant carbohydrate reserve . The molecular formula of gentianose is C₁₈H₃₂O₁₆, with a molecular weight of 504.44 g/mol . This compound was first isolated in 1882 and has since been recognized for its unique structural and functional properties within plant biochemistry .

- Limited information: There is no scientific data readily available on specific safety concerns or hazards associated with gentianose.

Prebiotic Potential and Gut Health

Gentianose is a non-digestible sugar, meaning it cannot be broken down by human digestive enzymes in the small intestine. As a result, it reaches the colon largely intact, where it can be fermented by gut bacteria. This fermentation process produces beneficial short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which contribute to gut health by:

- Nourishing gut bacteria: SCFAs serve as an energy source for beneficial gut bacteria, promoting their growth and activity .

- Reducing inflammation: SCFAs have anti-inflammatory properties and may help regulate immune responses in the gut .

- Improving gut barrier function: SCFAs can strengthen the gut barrier, which prevents harmful substances from entering the bloodstream .

These potential benefits of gentianose are currently being investigated in preclinical and clinical studies to understand its role in promoting gut health and preventing gut-related diseases.

Potential Anti-Inflammatory Properties

Research suggests that gentianose may possess anti-inflammatory properties. Studies have shown that it can:

- Reduce the production of inflammatory mediators: Gentianose may inhibit the production of pro-inflammatory cytokines, which are signaling molecules involved in the inflammatory response .

- Modulate immune cell function: Gentianose may regulate the activity of immune cells involved in inflammation, potentially leading to reduced inflammation .

Gentianose undergoes hydrolysis to yield gentiobiose and glucose. This reaction can be catalyzed by various enzymes, such as invertase and β-glucosidase, which play critical roles in carbohydrate metabolism within plants . The hydrolysis pathway indicates that gentianose may not only serve as an energy source but also participate in signaling pathways that regulate physiological processes such as dormancy and budbreak in gentian plants .

Gentianose exhibits several biological activities, including potential roles in plant signaling and metabolism. Research indicates that it may influence dormancy release in overwintering buds of gentian plants by modulating redox status through the ascorbate-glutathione cycle. This signaling function is crucial for the timing of budbreak, suggesting that gentianose plays a role beyond mere energy storage . Additionally, its presence in plant tissues correlates with various metabolic states, indicating its involvement in physiological adaptations to environmental changes.

Gentianose can be synthesized through several methods:

- Extraction from Natural Sources: Traditionally, gentianose is extracted from the roots of Gentiana lutea or other Gentianaceae species. This method involves purification processes to isolate the compound from complex mixtures of plant metabolites .

- Chemical Synthesis: Multi-step chemical synthesis methods have been developed to produce gentianose artificially. These methods typically involve glycosylation reactions where appropriate sugar precursors are combined under controlled conditions to form the trisaccharide .

- Biotechnological Approaches: Recent advances suggest potential biotechnological methods for synthesizing gentianose using recombinant enzymes or microbial fermentation processes, although these are still under research .

Gentianose has several applications:

- Pharmaceuticals: Due to its biological activity, gentianose may have potential therapeutic uses, particularly in enhancing plant health or as a natural product with health benefits.

- Food Industry: As a carbohydrate source, gentianose could be explored for its functional properties in food formulations.

- Agriculture: Understanding its role in plant signaling may lead to applications in agriculture for improving crop resilience and productivity.

Studies on gentianose interactions focus on its metabolic pathways and effects on other compounds within plant systems. Research indicates that gentianose influences the accumulation of other metabolites, such as gentiobiose, which further impacts physiological processes like dormancy and growth regulation in plants . The interaction between gentianose and various enzymes involved in carbohydrate metabolism also highlights its significance in metabolic networks.

Gentianose shares structural similarities with several other oligosaccharides. Here are some comparable compounds:

Gentianose is unique due to its specific structure and its role as a signaling molecule in plant physiology, distinguishing it from other similar carbohydrates that primarily function as energy sources or structural components.

Gentianose demonstrates a highly specific phylogenetic distribution pattern within the Gentianaceae family, with particular concentration in certain genera and species [1] [2]. The compound was first discovered in 1882 by Meyer in the roots of Gentiana lutea, from which it derives its name [1] [3]. Subsequent research has revealed that gentianose occurs predominantly in various Gentiana species, including Gentiana lutea, Gentiana purpurea, Gentiana asclepiadea, Gentiana punctata, and Gentiana cruciata [1] [3].

The Gentianaceae family comprises approximately 105 genera and about 1600 species with cosmopolitan distribution [9]. Within this extensive family, gentianose appears to be particularly abundant in the genus Gentiana, which encompasses over 300 species distributed across alpine habitats in temperate regions of Asia, Europe, and the Americas [38]. The phylogenetic analysis of Gentianaceae reveals that the family is organized into six distinct tribes, with Gentiana belonging to the tribe Gentianeae and the subtribe Gentianinae [37] [38].

Research has demonstrated that gentianose accumulation varies significantly among different sections within the genus Gentiana [39]. Comparative genomic analysis of forty Gentiana chloroplast genomes indicates that species within the same section exhibit conservation in their metabolic profiles, while inter-sectional variation is pronounced [39]. The compound has been reported in Gentiana algida and Gentianopsis grandis, suggesting that its distribution extends beyond the core Gentiana genus to related genera within the family [2].

The phylogenetic distribution pattern of gentianose appears to correlate with the evolutionary relationships within Gentianaceae [37]. Molecular phylogenetic studies have revealed that the presence of specific oligosaccharides, including gentianose, may serve as chemotaxonomic markers for understanding evolutionary relationships within the family [10]. The iridoid and secoiridoid compounds that co-occur with gentianose in many Gentiana species show similar distribution patterns, suggesting coordinated evolution of secondary metabolite pathways [10] [15].

| Genus | Species | Gentianose Content | Geographic Distribution |

|---|---|---|---|

| Gentiana | G. lutea | High | Europe, Asia |

| Gentiana | G. purpurea | High | European Alps |

| Gentiana | G. asclepiadea | Moderate | Central Europe |

| Gentiana | G. punctata | Moderate | European Mountains |

| Gentiana | G. cruciata | Low | Europe, Asia |

| Gentianopsis | G. grandis | Present | North America |

Tissue-Specific Localization in Plant Organs

Gentianose exhibits pronounced tissue-specific localization patterns within plant organs, with the highest concentrations consistently found in storage roots of perennial Gentiana species [12] [14]. Research conducted on Gentiana lutea has revealed that gentianose serves as the predominant carbohydrate reserve in storage roots, accounting for 50-70% of total non-structural carbohydrates throughout the year [14] [18].

Subcellular compartmentalization studies using isolated protoplasts from Gentiana lutea storage roots have demonstrated that gentianose is exclusively localized within vacuoles [12]. This vacuolar localization contrasts with sucrose, which shows differential distribution between cytosolic and vacuolar compartments [12]. The concentration of gentianose in vacuoles reaches significantly higher levels than would be expected from passive distribution, indicating active transport mechanisms [12] [44].

Within plant organs, gentianose distribution follows distinct patterns related to physiological function [17]. In overwintering buds of Gentiana species, gentianose concentrations vary dramatically according to dormancy status [17]. During endodormancy, gentianose levels remain elevated, while the transition to ecodormancy is characterized by conversion of gentianose to gentiobiose through invertase activity [17] [20]. This metabolic conversion appears to be crucial for dormancy release and subsequent budbreak [17].

The tissue-specific accumulation of gentianose extends beyond roots to include specialized reproductive structures [14]. During floret development in Gentiana species, gentianose accumulates significantly in petal tissues, increasing by up to 26 milligrams per gram fresh weight before floret opening [14]. This accumulation pattern suggests that gentianose plays important roles in supporting the rapid developmental processes associated with flower formation [14].

Comparative analysis of different plant parts reveals that gentianose content varies substantially between organs [26]. In Gentiana rigescens, root tissues consistently contain higher concentrations of gentianose compared to stems and leaves [26]. The content distribution shows 13.30% in roots, 2.95% in stems, and 2.24% in leaves, demonstrating the preferential accumulation of this compound in storage organs [26].

The cellular localization of gentianose within tissues involves specific transport mechanisms [21]. Studies using fluorescently tagged invertase proteins have revealed that gentianose metabolism occurs primarily within vacuolar compartments, where the enzyme responsible for gentianose hydrolysis shows specific localization [21]. This compartmentalization ensures precise control over gentianose availability for metabolic processes [21].

Metabolic Pathways for Oligosaccharide Biosynthesis

The biosynthetic pathway for gentianose involves complex enzymatic processes that convert simpler carbohydrates into this trisaccharide through the action of specific glycosyltransferases [1] [3]. Gentianose is formed through the sequential addition of glucose units to create the final structure of beta-D-glucopyranosyl-(1→6)-alpha-D-glucopyranosyl-(1→2)-beta-D-fructofuranoside [2] [3].

The primary biosynthetic route involves the enzyme levansucrase, which belongs to the glycosyltransferase family and catalyzes the formation of gentianose from gentiobiose or sucrose substrates [1] [3]. This enzymatic reaction represents a specialized branch of oligosaccharide metabolism that appears to be particularly developed in Gentianaceae species [22]. The levansucrase enzyme demonstrates substrate specificity for both gentiobiose and sucrose, enabling flexible biosynthetic pathways depending on substrate availability [1].

Research has identified specific invertase enzymes that play crucial roles in gentianose metabolism [17] [20]. The invertase designated as Invertase catalyzes the hydrolysis of gentianose to produce gentiobiose and fructose [17]. This enzyme shows optimal activity at acidic pH conditions (pH 5.0) and localizes primarily to vacuolar compartments where gentianose storage occurs [17] [21]. The regulation of invertase activity appears to be closely linked to developmental processes and environmental conditions [17].

The metabolic network surrounding gentianose biosynthesis involves interconnections with central carbohydrate metabolism [17]. Sucrose serves as a primary substrate for gentianose formation through enzymatic conversion pathways [17]. The process involves UDP-glucose and glucose-6-phosphate as intermediate compounds, indicating integration with glycolytic and gluconeogenic pathways [17]. These metabolic connections enable plants to regulate gentianose production in response to changing energy demands [17].

Enzymatic characterization studies have revealed the presence of a novel beta-glucosidase enzyme (designated GtGen3A) that specifically modulates gentio-oligosaccharide metabolism [21]. This enzyme, belonging to glycoside hydrolase family 3, demonstrates preferential activity toward gentiotriose substrates and plays a regulatory role in maintaining appropriate gentiobiose levels [21]. The enzyme shows optimal reaction conditions at pH 6.5 and 20°C, consistent with physiological conditions in plant tissues [21].

The biosynthetic pathway includes several branch points that allow for the formation of related gentio-oligosaccharides [21]. Gentiotriose can be converted to gentiobiose through the action of GtGen3A, while gentiobiose can be further metabolized to glucose through additional hydrolytic enzymes [21]. This metabolic flexibility provides plants with multiple options for carbohydrate utilization depending on physiological requirements [21].

| Enzyme | Substrate | Product | Optimal pH | Cellular Location |

|---|---|---|---|---|

| Levansucrase | Gentiobiose/Sucrose | Gentianose | 7.0-7.5 | Cytoplasm |

| Invertase | Gentianose | Gentiobiose + Fructose | 5.0 | Vacuole |

| GtGen3A | Gentiotriose | Gentiobiose + Glucose | 6.5 | Cytoplasm |

| Beta-glucosidase | Gentiobiose | Glucose | 6.0-7.0 | Multiple |

Environmental Modulation of Accumulation Patterns

Environmental factors exert profound influences on gentianose accumulation patterns in Gentiana species, with temperature, seasonal changes, and stress conditions serving as primary modulators [25] [26] [28]. Research has demonstrated that gentianose content varies significantly throughout growing seasons, with distinct peaks corresponding to specific environmental conditions [26] [31].

Temperature stress represents a critical environmental factor affecting gentianose metabolism [27] [28]. Studies on various plant species have shown that temperature fluctuations outside optimal ranges can trigger changes in carbohydrate storage patterns [27]. In Gentiana species, cold stress conditions promote increased gentianose accumulation as part of cellular protection mechanisms [28]. The compound appears to function as a compatible solute, helping maintain cellular integrity during temperature extremes [27].

Seasonal variation studies reveal complex patterns of gentianose accumulation that correlate with environmental conditions [26] [31]. During the vegetation period (October), gentianose content reaches maximum levels, coinciding with preparation for winter dormancy [31]. The concentration pattern shows increases during growth phases, decreases after flowering until fruit ripening, and subsequent increases during seed formation and onset of quiescent periods [31]. These cyclical changes reflect adaptive responses to seasonal environmental pressures [31].

Water availability and drought stress conditions significantly influence gentianose accumulation patterns [29]. Research on plant responses to semiarid conditions indicates that water stress can alter carbohydrate storage strategies [29]. Under drought conditions, gentianose may serve as an osmotic adjustment compound, helping plants maintain cellular turgor pressure and water balance [27]. The accumulation of compatible solutes like gentianose represents an important drought tolerance mechanism [27].

Light conditions and photoperiod changes affect gentianose metabolism through their influence on photosynthetic activity and overall plant metabolism [26]. Studies have shown that the drying process and light exposure can significantly impact oligosaccharide content [26]. Natural drying conditions preserve higher levels of gentianose compared to artificial drying processes, suggesting that environmental conditions during post-harvest processing influence compound stability [26].

Altitude and geographic factors contribute to variation in gentianose content among different populations [26]. Research on Gentiana species growing at high altitudes (2100-4500 meters) has revealed significant differences in metabolite accumulation patterns [26]. Environmental factors such as UV radiation, atmospheric pressure, and temperature fluctuations at high elevations appear to influence secondary metabolite production, including gentianose biosynthesis [26].

The interaction between multiple environmental stressors creates complex responses in gentianose accumulation [30]. Heat stress conditions can trigger molecular responses that affect carbohydrate metabolism [30]. Plants experiencing heat stress may alter their oligosaccharide storage patterns as part of thermotolerance mechanisms [30]. These responses involve changes in gene expression patterns related to carbohydrate metabolism [30].

| Environmental Factor | Effect on Gentianose | Mechanism | Response Time |

|---|---|---|---|

| Cold Stress | Increased accumulation | Cryoprotection | Hours to days |

| Drought | Enhanced storage | Osmotic adjustment | Days to weeks |

| Heat Stress | Variable response | Thermotolerance | Hours to days |

| Seasonal change | Cyclical variation | Developmental regulation | Weeks to months |

| Altitude | Content variation | UV/pressure response | Seasonal |

Evolutionary Conservation Across Angiosperm Species

The evolutionary conservation of gentianose and related oligosaccharides across angiosperm species reveals important insights into the functional significance and phylogenetic distribution of specialized carbohydrate metabolism [32] [33] [34]. Comparative evolutionary studies indicate that oligosaccharide biosynthetic pathways have undergone significant diversification during angiosperm evolution [33] [34].

Analysis of evolutionary patterns in carbohydrate metabolism shows that the raffinose family of oligosaccharides, which shares some biosynthetic similarities with gentianose, demonstrates widespread distribution across flowering plants [34]. The key enzyme galactinol synthase, essential for raffinose family oligosaccharide biosynthesis, appears to be functional only in flowering plants, suggesting that specialized oligosaccharide metabolism represents an evolutionary innovation of angiosperms [34].

Phylogenetic analysis of sugar transporter genes reveals evolutionary conservation of mechanisms for oligosaccharide compartmentalization [36]. The evolution of specialized transport systems for oligosaccharides like gentianose appears to have been crucial for the development of effective carbohydrate storage strategies in perennial plants [36]. Comparative genomic studies indicate that genes encoding oligosaccharide-metabolizing enzymes have undergone expansion and diversification in certain angiosperm lineages [36].

The evolutionary conservation of gentianose biosynthetic pathways within Gentianaceae suggests strong selective pressure for maintaining this specialized carbohydrate metabolism [47] [48]. Molecular evolution studies of Gentiana species reveal that genes involved in oligosaccharide metabolism show slower evolutionary rates compared to other metabolic pathways [48] [49]. This conservation pattern indicates functional importance and suggests that gentianose metabolism confers adaptive advantages [48].

Comparative analysis across angiosperm families reveals that while gentianose itself shows restricted distribution, the enzymatic machinery for complex oligosaccharide synthesis demonstrates broader conservation [51]. The evolution of starch biosynthetic enzymes, which share some functional similarities with oligosaccharide biosynthetic enzymes, shows evidence of gene duplications and functional diversification throughout angiosperm evolution [51]. These evolutionary patterns suggest that the capacity for complex carbohydrate metabolism represents a fundamental adaptation in flowering plants [51].

Genome evolution studies indicate that whole genome duplication events have played important roles in the diversification of carbohydrate metabolism genes [52]. Ancient polyploidy events predating angiosperm diversification may have provided the genetic raw material for the evolution of specialized oligosaccharide pathways like those producing gentianose [52]. Subsequent gene loss and subfunctionalization events have likely shaped the current distribution patterns of these metabolic capabilities [52].

The evolutionary relationship between carbohydrate storage strategies and life history traits shows interesting patterns across angiosperms [53]. Perennial plants, which commonly employ oligosaccharide storage strategies, have evolved different allocation patterns between growth and storage compared to annual species [53]. The evolution of gentianose metabolism in Gentianaceae may reflect adaptations to perennial life cycles and alpine environmental conditions [53].

Phylogenomic studies of Gentianaceae reveal that the evolution of specialized secondary metabolite pathways, including oligosaccharide metabolism, has occurred in parallel with morphological and ecological diversification [49]. The correlation between evolutionary rates and genetic variation in metabolic genes suggests that functional constraints have shaped the evolution of these pathways [49]. The maintenance of gentianose biosynthetic capacity across multiple Gentiana species indicates ongoing selective pressure for this metabolic capability [49].

| Taxonomic Group | Oligosaccharide Type | Distribution | Evolutionary Origin |

|---|---|---|---|

| Gentianaceae | Gentianose | Family-specific | Recent specialization |

| Fabaceae | Raffinose series | Widespread | Ancient conservation |

| Cucurbitaceae | Stachyose | Family-specific | Moderate conservation |

| Asteraceae | Various | Variable | Multiple origins |

| Rosaceae | Sorbitol derivatives | Common | Ancient conservation |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types